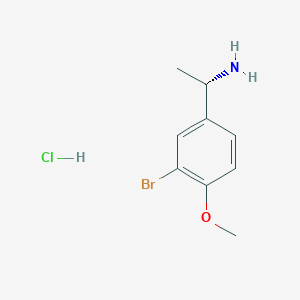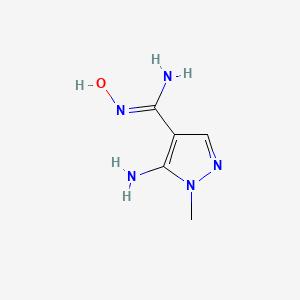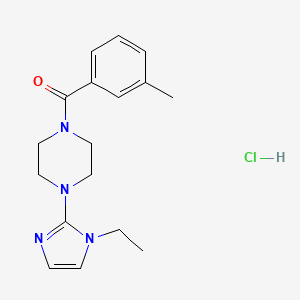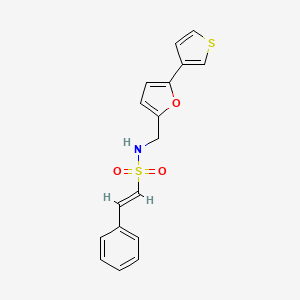![molecular formula C23H19N3O6 B2512823 Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 339107-00-5](/img/structure/B2512823.png)
Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate is a chemical compound with the molecular formula C23H19N3O6. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[1,2-a]indole-10-carboxylate core with a 2-(4-nitroanilino)-2-oxoethoxy substituent at the 3-position . The molecular weight of the compound is 433.42.Scientific Research Applications
Genotoxicity and Mutation Research
Research on compounds like 1-Ethyl-1-nitrosourea (ENU), a potent monofunctional ethylating agent, highlights the application of such chemicals in understanding mutation mechanisms and genotoxicity. ENU is particularly noted for its role in inducing mutations across a range of test systems, from viruses to mammalian germ cells, demonstrating its utility in genetic research. The detailed molecular interactions and mutation spectrums caused by ENU provide insights into the mutation processes and carcinogenic potential of related compounds (Shibuya & Morimoto, 1993).
Biomarkers for Tobacco and Cancer Research
Another area of application is the measurement of urinary carcinogen metabolites as biomarkers for investigating the relationship between tobacco use and cancer. This includes the study of various metabolites like NNAL and NNAL-Gluc, derived from nicotine-specific nitrosamines, to assess carcinogen exposure and metabolic pathways in humans. Such research is pivotal in evaluating the risks associated with tobacco products and in designing strategies for harm reduction (Hecht, 2002).
Natural Products and Medicinal Chemistry
The study of α-carboline alkaloids, which includes compounds with structural similarities to the query molecule, underscores the significance of these molecules in medicinal chemistry. These natural products and their derivatives exhibit a wide range of bioactivities, such as antitumor, antimicrobial, and antioxidant effects. Research in this area focuses on synthesizing novel derivatives and investigating their biological activities, highlighting the potential of complex organic molecules in drug discovery and development (Li et al., 2022).
Organic Thermoelectric Materials
The exploration of poly(3,4-ethylenedioxythiophene) (PEDOT) as a promising organic thermoelectric material illustrates the application of sophisticated organic compounds in the development of new materials with potential uses in energy conversion. Studies in this field aim to understand and enhance the thermoelectric properties of organic compounds, potentially leading to innovations in low-power energy generation and utilization (Yue & Xu, 2012).
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a variety of biological targets. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives in general are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Result of Action
Indole derivatives have been found to have a broad spectrum of biological activities, which suggests that they could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6/c1-2-31-23(28)22-18-11-10-17(13-20(18)25-12-4-3-5-19(22)25)32-14-21(27)24-15-6-8-16(9-7-15)26(29)30/h3-13H,2,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGMDNGSFLHOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2512741.png)

![4-(4-methoxyphenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2512743.png)
![1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol](/img/structure/B2512745.png)
![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512746.png)



![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2512759.png)
![N-(2-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2512760.png)


![Ethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2512763.png)